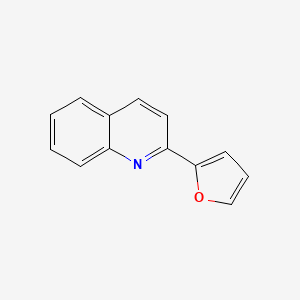

2-(Furan-2-YL)quinoline

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C13H9NO |

|---|---|

分子量 |

195.22 g/mol |

IUPAC名 |

2-(furan-2-yl)quinoline |

InChI |

InChI=1S/C13H9NO/c1-2-5-11-10(4-1)7-8-12(14-11)13-6-3-9-15-13/h1-9H |

InChIキー |

TUDZVSAQKLCUOT-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CO3 |

製品の起源 |

United States |

Synthetic Methodologies for 2 Furan 2 Yl Quinoline and Its Derivatives

Foundational Quinoline (B57606) Ring Construction Strategies

The classical methods for quinoline synthesis provide versatile and time-tested routes to the core structure, which can be adapted for the preparation of furan-substituted analogues. iipseries.org These reactions, including the Friedländer, Pfitzinger, Skraup, and Doebner-von Miller syntheses, are fundamental in the organic chemist's toolkit for heterocyclic chemistry. rsc.org

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline derivatives. derpharmachemica.com It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). derpharmachemica.com The reaction proceeds via an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring. derpharmachemica.com

For the synthesis of 2-(furan-2-yl)quinoline, this approach would typically involve the reaction of a 2-aminoaryl ketone or aldehyde with a ketone bearing a furan (B31954) group, such as 1-(furan-2-yl)ethan-1-one. A practical, one-pot variation of the Friedländer synthesis utilizes the in situ reduction of an o-nitroarylcarbaldehyde with iron powder and hydrochloric acid to generate the necessary o-aminoarylcarbaldehyde, which then condenses with the ketone. organic-chemistry.org This method is scalable and tolerates a variety of functional groups on both the aniline (B41778) and ketone components. organic-chemistry.org For instance, the synthesis of 2-(benzofuran-2-yl)quinoline derivatives has been achieved using a Friedländer condensation between 2-amino-4,5-methylenedioxybenzaldehyde and ethyl 4-chloro-3-oxobutanoate, catalyzed by KHSO₄ under ultrasound irradiation. beilstein-journals.org A similar strategy could be envisioned for the furan analogue.

Table 1: Example of Friedländer Condensation for a Related Quinoline Derivative beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

|---|---|---|---|---|

| 2-amino-4,5-methylenedioxybenzaldehyde | ethyl 4-chloro-3-oxobutanoate | KHSO₄ | Ultrasound, 80 °C, 80% EtOH | ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate |

The Pfitzinger reaction is a key method for preparing quinoline-4-carboxylic acids. researchgate.net It involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. researchgate.net The base, typically potassium hydroxide, hydrolyzes the amide bond in isatin to form a keto-acid intermediate, which then undergoes a Claisen-type condensation with the carbonyl compound, followed by cyclization and dehydration to yield the final quinoline-4-carboxylic acid. researchgate.net

This reaction is particularly well-suited for the synthesis of this compound-4-carboxylic acid. In this specific synthesis, isatin is reacted with 2-acetylfuran (B1664036). The synthetic yield for the 2-(furan-2-yl) analog has been reported to be significantly higher (49%) compared to the 2-phenyl derivative (25%) under similar conditions, highlighting the influence of the heteroaryl substituent. Microwave-assisted Doebner reactions, a related method, have also been employed to synthesize this compound-4-carboxylic acid, achieving a 49% yield. The Pfitzinger reaction's versatility allows for the synthesis of various substituted derivatives, such as 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid. smolecule.com

Table 2: Pfitzinger Reaction for this compound-4-carboxylic Acid

| Reactant 1 | Reactant 2 | Conditions | Product | Reported Yield |

|---|---|---|---|---|

| Isatin | 2-Acetylfuran | Base-mediated condensation | This compound-4-carboxylic acid | 49% |

The Skraup synthesis (1880) is one of the oldest methods for preparing quinolines, involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.org The sulfuric acid dehydrates the glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. iipseries.orgrsc.org

The Doebner-von Miller reaction is a modification that uses α,β-unsaturated aldehydes or ketones in place of glycerol, often in the presence of a strong acid like hydrochloric acid or Lewis acids. iipseries.orgresearchgate.net This reaction typically yields 2- and/or 4-substituted quinolines. researchgate.net The mechanism is believed to involve the 1,2-addition of anilines to the α,β-unsaturated carbonyl compound to form a Schiff base, followed by cyclization and oxidation. researchgate.netnih.gov While these reactions are historically significant, they often require harsh, strongly acidic, and exothermic conditions, which can limit their applicability for substrates with sensitive functional groups. rsc.org However, modern modifications have sought to mitigate these issues. For instance, the use of Yb³⁺ as a catalyst has been explored in Doebner-Miller type reactions. researchgate.net These methods could theoretically be adapted to synthesize this compound by using a furan-containing α,β-unsaturated carbonyl compound as a starting material.

Targeted Synthesis of the this compound Core

Modern synthetic strategies often focus on improving efficiency, atom economy, and reaction conditions through one-pot procedures and advanced catalytic systems.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a complex product, minimizing intermediate isolation steps, solvent waste, and reaction time. scispace.com Several MCRs have been developed for the synthesis of highly functionalized quinolines.

For example, a one-pot, three-component reaction of an aniline, an aldehyde, and styrene (B11656) oxide in the presence of p-toluenesulfonic acid (p-TSA·H₂O) has been reported for the synthesis of 2,3-diarylquinolines, using air as the oxidant. researchgate.net Another approach involves the reaction of 2-chloro-3-formylquinolines, acetophenones, and boronic acids in a domino reaction catalyzed by PdCl₂(PPh₃)₂ to produce highly functionalized quinolines. chim.it The synthesis of 7-(Furan-2-yl)-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile has been accomplished via a one-pot, three-component reaction, demonstrating the utility of MCRs in constructing complex furan-containing heterocycles. mdpi.com These principles can be applied to the direct synthesis of the this compound core, for instance, by reacting a 2-aminoarylketone, furfural, and a third component in a single pot.

Transition-metal catalysis offers powerful and versatile tools for the synthesis of heterocyclic compounds like quinolines, often proceeding under mild conditions with high selectivity and functional group tolerance. rsc.orgrsc.org

Gold Catalysis: Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as highly effective for various organic transformations, including the synthesis of quinolines and furans. rsc.orgresearchgate.net Gold-catalyzed methods for quinoline synthesis include intermolecular annulations of anilines with alkynes or carbonyl compounds, and intramolecular cyclizations. rsc.org For example, gold-catalyzed auto-tandem catalysis can produce 2-aryl-substituted quinolines. researchgate.net Similarly, gold catalysis is effective in the cycloisomerization of specific ketones to form substituted furans. nih.govbeilstein-journals.org A potential gold-catalyzed route to this compound could involve the annulation of an aniline derivative with a furan-containing alkyne or a related substrate, leveraging the unique ability of gold to activate C-C multiple bonds towards nucleophilic attack. rsc.orgrsc.org

Palladium-Catalyzed Heteroannulation: Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in the formation of C-C and C-N bonds crucial for quinoline ring assembly. dokumen.pub Palladium-catalyzed reactions such as Heck, Suzuki, and Sonogashira couplings, as well as C-H activation/alkenylation, are instrumental in constructing the quinoline scaffold. nih.gov For instance, the reaction of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds in the presence of a palladium catalyst yields 3-substituted quinolin-2(1H)-ones. nih.gov A powerful strategy for forming 2-substituted heterocycles is the palladium-catalyzed heteroannulation of a halo-substituted precursor with a suitable coupling partner. scielo.br Specifically, the synthesis of this compound could be achieved via a Suzuki-Miyaura coupling reaction between a 2-chloroquinoline (B121035) and furan-2-boronic acid, a common and effective method for creating aryl-heteroaryl bonds. chim.it

Table 3: Overview of Catalytic Methodologies

| Catalytic Method | Catalyst Example | General Transformation | Potential Application for this compound |

|---|---|---|---|

| Gold Catalysis | Ph₃PAuCl/AgOTf | Annulation of anilines and alkynes/carbonyls | Reaction of an aniline with a furan-containing alkyne |

| Palladium-Catalyzed Heteroannulation (Suzuki Coupling) | Pd(PPh₃)₂Cl₂ | Coupling of a halo-quinoline with a boronic acid | Reaction of 2-chloroquinoline with furan-2-boronic acid |

Synthesis via Schiff Base Intermediates

The synthesis of the this compound core scaffold can be efficiently achieved through condensation reactions that proceed via a Schiff base intermediate. A prominent example of this strategy is the acid- or base-catalyzed Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.

In a typical procedure for synthesizing the parent compound, this compound, 2-aminoacetophenone (B1585202) is reacted with furan-2-carbaldehyde. The reaction mechanism initiates with the nucleophilic attack of the amino group of 2-aminoacetophenone on the carbonyl carbon of furan-2-carbaldehyde, forming a carbinolamine intermediate. Subsequent dehydration yields a crucial Schiff base (or imine). Under the influence of a base (e.g., sodium hydroxide, potassium hydroxide) or acid catalyst, an intramolecular aldol-type condensation occurs. The enolate, formed from the acetophenone (B1666503) moiety, attacks the imine carbon. The resulting cyclized intermediate then undergoes dehydration to afford the aromatic quinoline ring system. This method is highly effective due to the availability of starting materials and the operational simplicity, providing direct access to the desired heterocyclic core.

Reaction Scheme: (2-Aminoacetophenone) + (Furan-2-carbaldehyde) → [Schiff Base Intermediate] → this compound

The reaction conditions, such as the choice of catalyst (e.g., NaOH, KOH, p-toluenesulfonic acid), solvent (e.g., ethanol, methanol), and temperature, can be optimized to maximize the yield of the final product.

Design and Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile template for the development of a diverse range of derivatives. Synthetic strategies focus on three primary areas of modification: functionalization of the quinoline ring, typically at the C4-position; the integration of additional heterocyclic systems to create complex hybrid molecules; and diversification through substitution on the aromatic rings. These modifications allow for the systematic tuning of the molecule's physicochemical properties and the exploration of its chemical space. The following sections detail the specific synthetic methodologies employed to achieve these structural variations.

A key class of derivatives is the this compound-4-carboxylic acids, commonly known as furan-quinclines. The most direct and widely used synthetic route to these compounds is the Pfitzinger reaction. This reaction involves the condensation of isatin or a substituted isatin with a carbonyl compound possessing an α-methylene group, which in this case is 1-(furan-2-yl)ethan-1-one.

The reaction is typically conducted under basic conditions, for instance, by refluxing the reactants in an ethanolic solution of potassium hydroxide. The mechanism begins with the base-catalyzed hydrolysis of the amide bond in the isatin ring, opening it to form an isatoate salt. This intermediate then condenses with the enolate of 1-(furan-2-yl)ethan-1-one. Subsequent intramolecular cyclization via attack on the keto group, followed by dehydration, yields the final this compound-4-carboxylic acid.

The primary advantage of the Pfitzinger synthesis is its modularity. By using various substituted isatins, a library of analogues with different substituents on the benzo portion of the quinoline ring (at positions C5, C6, C7, or C8) can be readily prepared. This allows for systematic structural modification. The resulting carboxylic acid group at the C4-position also serves as a valuable synthetic handle for further derivatization, such as conversion into esters, amides, or other functional groups.

| Entry | Isatin Substituent (R) | Product Name | Reported Yield (%) |

|---|---|---|---|

| 1 | H (Isatin) | This compound-4-carboxylic acid | 85 |

| 2 | 6-Br (6-Bromoisatin) | 6-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid | 78 |

| 3 | 5-Cl (5-Chloroisatin) | 5-Chloro-2-(furan-2-yl)quinoline-4-carboxylic acid | 81 |

| 4 | 5-NO₂ (5-Nitroisatin) | 5-Nitro-2-(furan-2-yl)quinoline-4-carboxylic acid | 75 |

| 5 | 5,7-di-Br (5,7-Dibromoisatin) | 5,7-Dibromo-2-(furan-2-yl)quinoline-4-carboxylic acid | 72 |

To generate more complex molecular architectures, the this compound core can be covalently linked to other heterocyclic systems. This approach creates hybrid molecules that merge the structural features of different pharmacophores. Triazoles and benzofurans are common heterocyclic partners.

Synthesis of Triazole Hybrids: The 1,2,3-triazole ring is often introduced using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The synthesis requires two key precursors: a this compound scaffold bearing either an azide (B81097) or a terminal alkyne, and a reaction partner with the complementary functional group.

For example, a this compound-4-carboxylic acid can be converted into its corresponding acyl chloride and then reacted with sodium azide to form an acyl azide. This azide can then be coupled with various terminal alkynes. Alternatively, a propargyl group can be introduced onto the quinoline scaffold (e.g., via etherification of a hydroxyquinoline or amidation of the C4-carboxylic acid with propargylamine), which is then reacted with an organic azide. This methodology is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for late-stage diversification.

Synthesis of Benzofuran (B130515) Hybrids: The integration of a benzofuran moiety is typically achieved through modern cross-coupling reactions. A halogenated this compound (e.g., 6-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid) serves as an excellent substrate for palladium-catalyzed reactions. In a Suzuki-Miyaura coupling, this bromo-derivative can be reacted with a benzofuranboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form a direct C-C bond between the quinoline and benzofuran rings. This strategy provides a powerful tool for constructing complex bi-heterocyclic systems.

| Starting Quinoline Derivative | Heterocycle Precursor | Reaction Type | Resulting Hybrid Moiety |

|---|---|---|---|

| 4-(Propargyloxy)-2-(furan-2-yl)quinoline | Benzyl azide | CuAAC Click Chemistry | Quinoline-triazole-benzyl |

| This compound-4-carbonyl azide | Phenylacetylene | Cycloaddition | Quinoline-(carbonyl)-triazole-phenyl |

| 6-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid | Benzofuran-2-boronic acid | Suzuki-Miyaura Coupling | 6-(Benzofuran-2-yl)-quinoline |

| 2-(Furan-2-yl)quinolin-8-ol | 2-(Chloromethyl)benzofuran | Williamson Ether Synthesis | Quinoline-ether-benzofuran |

Further structural diversity is achieved by directly modifying the aromatic rings of the this compound scaffold or by interconverting existing functional groups.

Electrophilic Aromatic Substitution: The benzo portion of the quinoline ring is amenable to electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution is governed by the directing effects of the fused pyridine (B92270) ring and any existing substituents. For example, nitration of this compound using a standard mixture of nitric acid and sulfuric acid typically yields a mixture of the 5-nitro and 8-nitro isomers. Halogenation, using reagents like N-bromosuccinimide (NBS) or bromine, can introduce halogen atoms that serve as handles for subsequent cross-coupling reactions. The furan ring, being electron-rich, can also undergo electrophilic substitution, primarily at the C5-position, if it is not deactivated.

Functional Group Interconversion: Functional groups introduced onto the scaffold can be transformed to generate new analogues.

Reduction: A nitro group (e.g., 5-nitro-2-(furan-2-yl)quinoline-4-carboxylic acid) can be selectively reduced to an amino group using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.

Amidation/Esterification: The C4-carboxylic acid is a versatile functional group that can be readily converted into a wide array of amides or esters by first activating it (e.g., forming an acyl chloride with SOCl₂) and then reacting it with various amines or alcohols.

Cross-Coupling: Halogenated derivatives (e.g., bromo or iodo) are precursors for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of alkyl, aryl, vinyl, alkynyl, or amino groups.

These functionalization strategies provide a comprehensive toolkit for synthesizing a vast library of this compound derivatives, enabling the fine-tuning of molecular structure for various chemical investigations.

Advanced Spectroscopic Characterization Techniques for 2 Furan 2 Yl Quinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(furan-2-yl)quinoline compounds, offering precise insights into the chemical environment of individual protons and carbon atoms.

¹H NMR spectroscopy provides valuable information about the number, environment, and coupling of protons within the this compound scaffold. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the quinoline (B57606) and furan (B31954) ring protons are observed.

For instance, in this compound-4-carboxylic acid, the aromatic protons of the quinoline core typically resonate in the downfield region of δ 7.5–8.5 ppm. The furan protons often appear as a doublet between δ 6.3–6.7 ppm and a triplet between δ 7.4–7.6 ppm. The proton on the third position of the quinoline ring (quinoline-H3) can be seen as a singlet at approximately δ 8.42 ppm. The protons of the furan ring may also present as a multiplet around δ 6.65 ppm.

In more complex derivatives, such as 6-chloro-2-(furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline, the proton signals are further differentiated. The singlet for the NH proton of the triazole ring can be observed at a significant downfield shift, around 12.31 ppm. openmedicinalchemistryjournal.com The furan and quinoline protons in these derivatives resonate in the range of 7.23-8.21 ppm. openmedicinalchemistryjournal.com Specific assignments for a trifluoromethylated quinoline-phenol Schiff base derivative show the azomethine proton (CH=N) as a singlet in the 8.53–8.77 ppm region and the hydroxyl proton at around 13.12 ppm. beilstein-journals.org

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives

| Compound | H-3 (quinoline) | Aromatic H (quinoline) | Furan H | Other Key Protons | Reference |

|---|---|---|---|---|---|

| This compound-4-carboxylic acid | 8.42 (s) | 7.90–8.10 (m) | 6.65 (m) | 14.16 (s, COOH) | ijcps.org |

| 6-Chloro-2-(Furan-2-yl)-4-[5-(4-Fluorophenyl)-4H-1,2,4-Triazol-3-yl] Quinoline | 8.40 (s) | 7.70-8.28 (m) | 7.42-7.43 (d), 7.20-7.22 (t) | 12.29 (s, NH) | openmedicinalchemistryjournal.com |

| (E)-2-(((2-(Furan-2-yl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | - | 8.23 (dd) | - | 12.95 (s, OH), 8.74 (s, CH=N) | beilstein-journals.org |

| 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | 8.29 (s) | 8.03 (d), 7.45 (d) | 7.05-7.07 (m), 6.35-6.36 (m) | 14.16 (s, COOH) | ijcps.org |

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound compounds. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

For this compound-4-carboxylic acid, the carbon atoms of the quinoline and furan rings, as well as the carboxylic acid group, show distinct resonances. nih.gov In substituted derivatives, the chemical shifts can be significantly influenced by the nature of the substituents. For example, in 6-chloro-4-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]-2-(furan-2-yl) quinoline, the carbons of the triazole ring appear at approximately 162.3 and 152.2 ppm, while the aromatic carbons resonate between 111.19 and 152.2 ppm. openmedicinalchemistryjournal.com The presence of a nitro group in 2-(furan-2-yl)-6-nitroquinoline-4-carboxylic acid will also lead to characteristic shifts in the quinoline ring carbons.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives

| Compound | Quinoline C | Furan C | Other Key Carbons | Reference |

|---|---|---|---|---|

| 6-Chloro-4-[5-(4-Fluorophenyl)-4H-1,2,4-Triazol-3-yl]-2-(Furan-2-yl) Quinoline | 111.19-148.2 | 112.44, 115.5 | 152.2, 162.3 (Triazole C) | openmedicinalchemistryjournal.com |

| 6-Chloro-2-(Furan-2-yl)-4-[5-(2-Nitrophenyl)-4H-1,2,4-Triazol-3-yl] Quinoline | 112.1-148.8 | 113.2, 117.3 | 152.8, 162.7, 168.5 (Triazole & Nitro-aromatic C) | openmedicinalchemistryjournal.com |

| 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | 103.11-154.63 | 106.49, 154.53 | 168.12 (COOH), 102.68 (OCH₂O) | beilstein-journals.org |

| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone | 125.31-143.73 (tetrahydroquinoline) | 111.02-147.71 | 159.39 (C=O), 55.98, 56.10 (OCH₃) | mdpi.com |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of molecular formulas. rsc.orgresearchgate.net

For this compound-4-carboxylic acid, the molecular ion peak is observed at an m/z corresponding to its molecular weight of 239.23 g/mol (for the C₁₄H₉NO₃ formula). In derivatives like 6-chloro-2-(furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline, the mass spectrum shows a molecular ion peak (M+H)⁺ at m/z 375.20, confirming its molecular weight. openmedicinalchemistryjournal.com The fragmentation patterns observed in the mass spectrum can also provide structural information by revealing the loss of specific functional groups. For instance, in 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid, a prominent peak corresponding to the loss of the carboxylic acid group ([M-COOH]⁺) is observed. scielo.br

Table 3: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Molecular Formula | Calculated Mass (g/mol) | Observed m/z (M+H)⁺ or M⁺ | Reference |

|---|---|---|---|---|

| This compound-4-carboxylic acid | C₁₄H₉NO₃ | 239.23 | 239.23 | |

| 6-Chloro-2-(Furan-2-yl)-4-(5-Phenyl-4H-1,2,4-Triazol-3-yl) Quinoline | C₂₀H₁₂ClN₅O | 372.80 | 375.20 | openmedicinalchemistryjournal.com |

| 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | C₁₉H₁₁NO₄ | 333.30 | 334.1 | beilstein-journals.org |

| 2-(4-bromophenyl)quinoline-4-carboxylic acid | C₁₆H₁₀BrNO₂ | 328.16 | 328.06 | ijcps.org |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands for various functional groups present in this compound compounds.

In this compound-4-carboxylic acid, a strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid group. The stretching vibrations of the quinoline ring are typically observed around 1540 cm⁻¹. For derivatives containing a nitro group, such as 2-(furan-2-yl)-6-nitroquinoline-4-carboxylic acid, characteristic asymmetric and symmetric stretching vibrations of the NO₂ group appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. In more complex structures like 6-chloro-2-(furan-2-yl)-4-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl] quinoline, the N-H stretching of the triazole ring is observed around 3437 cm⁻¹, and the C=N stretching appears at 1657 cm⁻¹. openmedicinalchemistryjournal.com

Table 4: Key IR Absorption Bands (cm⁻¹) for Functional Groups in this compound Derivatives

| Compound | C=O Stretch | Quinoline Ring | N-H Stretch | Other Key Bands | Reference |

|---|---|---|---|---|---|

| This compound-4-carboxylic acid | 1680 | 1540 | - | - | |

| 2-(Furan-2-yl)-6-nitroquinoline-4-carboxylic acid | ~1700 | - | - | ~1520 (asym NO₂), ~1350 (sym NO₂) | |

| 6-Chloro-4-[5-(4-Fluorophenyl)-4H-1,2,4-Triazol-3-yl]-2-(Furan-2-yl) Quinoline | - | 1508 (C=C) | 3437 | 1657 (C=N), 744 (C-Cl) | openmedicinalchemistryjournal.com |

| 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid | 1712 | 1620, 1589, 1555 | - | 3438 (COOH) | scielo.br |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound compounds. The absorption spectra typically show transitions in the UV-Vis region from 250–500 nm. beilstein-journals.org

The electronic transitions observed in the ultraviolet range are generally attributed to π → π* transitions within the heterocyclic rings. beilstein-journals.org Transitions occurring at wavelengths above 350 nm can be assigned to n → π* transitions, which often involve the imine moiety in Schiff base derivatives and can lead to intramolecular charge transfer (ICT). beilstein-journals.org The specific absorption maxima can be influenced by the solvent and the presence of various substituents on the quinoline or furan rings. Studies have shown that the coordination of metal ions to this compound derivatives can cause significant changes in the UV-Vis spectrum, indicating the formation of metal complexes. rsc.org

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Architecture

X-ray diffraction (XRD) analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and intermolecular interactions.

Table 5: Crystallographic Data for a this compound Derivative

| Compound | 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 9.9318 |

| b (Å) | 12.1531 |

| c (Å) | 12.3695 |

| α (°) | 64.515 |

| β (°) | 79.358 |

| γ (°) | 70.990 |

| Volume (ų) | 272.51 |

| Reference | mdpi.com |

Chemical Reactivity and Mechanistic Pathways of 2 Furan 2 Yl Quinoline

Electrophilic Aromatic Substitution Reactions of the Quinoline (B57606) Nucleus

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the furan (B31954) ring at the 2-position can influence the regioselectivity of these reactions.

Electrophilic attack on the quinoline nucleus of 2-(furan-2-yl)quinoline derivatives can be directed to either the furan or the quinoline fragment, depending on the reaction conditions. researchgate.net For instance, nitration, bromination, formylation, and acylation are common electrophilic substitution reactions. researchgate.netresearchgate.net

In derivatives such as 2-(furan-2-yl)thiazolo[5,4-f]quinoline, electrophilic substitution occurs exclusively at the 5-position of the furan ring. researchgate.net Similarly, studies on 2-(2-furyl)benzothiazole show that electrophilic reactions like nitration, bromination, and acylation predominantly occur at the 5-position of the furan ring. researchgate.net However, nitration of 2-(2-furyl)benzothiazole in polyphosphoric acid (PPA) can lead to a dinitro derivative. researchgate.net

The presence of a carboxylic acid group at the 4-position, as in this compound-4-carboxylic acid, can further influence reactivity. This derivative undergoes electrophilic substitution reactions on the quinoline ring, leading to various substituted products. For example, nitration can introduce a nitro group, typically at the 6-position, to form 2-(furan-2-yl)-6-nitroquinoline-4-carboxylic acid.

Nucleophilic Substitution Reactions and Their Regioselectivity

The quinoline ring is susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, which are electron-deficient. orientjchem.org The presence of a furan-2-yl group at the 2-position can influence the regioselectivity of these reactions.

In general, quinoline undergoes nucleophilic substitution at the 2-position, and if this position is blocked, the reaction occurs at the 4-position. orientjchem.org For derivatives like 4,7-dichloro-2-(furan-2-yl)quinoline, nucleophilic aromatic substitution can occur where the chlorine atoms are displaced by nucleophiles. vulcanchem.com Similarly, the carboxylate group in derivatives like (4-morpholin-4-yl-4-oxobutyl) this compound-4-carboxylate can participate in nucleophilic substitution reactions. smolecule.com

The Chichibabin reaction, a classic example of nucleophilic substitution on a heterocyclic ring, could potentially be applied to this compound, leading to amination, although specific studies on this are not prevalent in the searched literature.

Cyclization and Annulation Reaction Pathways involving this compound Scaffolds

The this compound scaffold serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions.

One notable pathway involves the Pfitzinger reaction, which is a key method for synthesizing quinoline-4-carboxylic acids. ijcps.orgrsc.org This reaction, when using isatin (B1672199) and 2-acetylfuran (B1664036), produces this compound-4-carboxylic acid. ijcps.orgjchr.org The mechanism involves the base-induced ring opening of isatin, followed by condensation with the ketone and subsequent cyclization. ijcps.orgvulcanchem.com

Furthermore, intramolecular cyclization reactions can lead to the formation of novel polycyclic structures. For instance, a one-pot, three-step reaction involving Williamson ether synthesis, hydrolysis, and intramolecular electrophilic cyclization has been developed to prepare 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives from appropriate precursors. scielo.br Another example is the intramolecular cyclization of 2-alkynylquinolines, which is a popular strategy for constructing fused ring systems. chim.it

Oxidative degradation of the furan ring in 2-furylquinolines can also lead to cyclized products. nih.gov The proposed mechanism involves a [4+2] cycloaddition with singlet oxygen to form an endoperoxide, which can then rearrange through a Baeyer-Villiger type mechanism to yield various decomposition products, including lactams. nih.gov

Electrochemical Behavior and Redox Mechanisms Utilizing Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical behavior and redox mechanisms of electroactive species like this compound and its derivatives.

The electrochemical characteristics of this compound-4-carboxylic acid have been scrutinized using cyclic voltammetry at a glassy carbon electrode. jchr.org These studies have examined the effects of concentration and scan rate, revealing that the electrode process is governed by diffusion control. jchr.org A proposed mechanism for the electrode reaction has been formulated based on these observations. jchr.org

The redox behavior provides insights into the molecule's potential applications in electroanalytical chemistry. For instance, the cyclic voltammetry of (E)-3-(furan-2-yl) acrylohydrazide derivatives, which share the furan moiety, shows that they can undergo quasi-reversible oxidation and reduction processes on a platinum electrode. chemrxiv.org The electrochemical properties are crucial for understanding the potential of these compounds as corrosion inhibitors for metals like mild steel in acidic media. researchgate.net

Coordination Chemistry of this compound as a Ligand

The this compound scaffold, with its nitrogen atom in the quinoline ring and the oxygen atom in the furan ring, can act as a bidentate ligand in coordination chemistry, forming complexes with various metal ions.

This class of compounds has been used to synthesize copper(II) and zinc(II) complexes. nih.govacs.org The resulting metal complexes often exhibit interesting properties and potential applications. For example, Cu(II) complexes derived from imine quinoline ligands have been synthesized and characterized. nih.govacs.org The coordination geometry of these complexes can vary, with some forming octahedral structures. nih.govacs.org

The nature of the ligand and the metal ion influences the properties of the resulting complex. For instance, a Cu(II) complex with a TMS-substituted indolo[2,3-c]quinoline-derived Schiff base was found to be non-fluorescent due to the quenching effect of the paramagnetic Cu(II) ion. nih.gov In contrast, the corresponding Zn(II) complex could be characterized by NMR. nih.gov The coordination can also affect the biological activity, with metal complexes sometimes showing enhanced potency compared to the free ligand. nih.govacs.org

Computational and Theoretical Chemistry Investigations of 2 Furan 2 Yl Quinoline

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-(furan-2-yl)quinoline at the molecular level. These calculations are broadly categorized into Density Functional Theory (DFT) and semi-empirical methods, each offering distinct advantages in molecular analysis.

Density Functional Theory (DFT) Applications in Molecular System Analysis

Density Functional Theory (DFT) has become a important tool for investigating the molecular structure and properties of quinoline (B57606) derivatives, including this compound. ijpras.comrjptonline.orgdntb.gov.ua DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to optimize the molecular geometry, providing detailed information on bond lengths and angles. rjptonline.orgdntb.gov.ua This theoretical approach is also instrumental in analyzing the electronic properties of these molecules. For instance, DFT can be used to predict binding affinities with biological targets. Furthermore, theoretical predictions of spectroscopic data, such as UV-Visible and vibrational spectra, can be compared with experimental results to validate the computational model. rjptonline.orgdntb.gov.ua The agreement between theoretical and experimental data lends confidence to the predicted molecular properties. rjptonline.orgdntb.gov.ua

Semi-Empirical Methods for Molecular Property Prediction

Semi-empirical methods offer a computationally less intensive alternative to ab initio methods like DFT, making them suitable for calculating properties of larger molecular systems. walisongo.ac.id These methods utilize parameters derived from experimental data to simplify calculations. walisongo.ac.id For quinoline and its derivatives, semi-empirical methods have been used to calculate a range of properties, including thermodynamic properties and descriptors for Quantitative Structure-Activity Relationship (QSAR) studies. ijpras.com The MINDO3 semi-empirical method has been identified as effective in some studies of styryl quinolone derivatives. walisongo.ac.id While faster, the accuracy of semi-empirical methods can be lower than DFT, with the RM1 model showing improvements in accuracy for properties like enthalpy of formation, dipole moments, and ionization potentials compared to older methods like AM1 and PM3. scielo.br

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eurjchem.comnih.gov For quinoline derivatives, QSAR studies are crucial in predicting their potential as therapeutic agents, such as inhibitors of vesicular stomatitis virus replication or as antitubercular agents. eurjchem.comnih.gov

In a typical QSAR study, a set of known molecules (a training set) is used to develop a model based on calculated molecular descriptors. eurjchem.com The predictive power of the resulting model is then validated using an external set of compounds (a test set). eurjchem.com For 4-quinoline carboxylic acid derivatives, a QSAR model was developed with a squared correlation coefficient (r²) of 0.913 for the training set and a predictive r² of 0.889 for the test set, indicating a robust and predictive model. eurjchem.com Similarly, a QSAR model for 2,4-disubstituted quinoline analogues as antitubercular agents showed a high correlation coefficient (R²) of 0.9265 and good predictive ability. nih.gov These models help in identifying the key structural features that influence the biological activity, thereby guiding the design of new, more potent compounds. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. tandfonline.comnih.gov These methods are instrumental in drug discovery and development. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijcps.org For instance, derivatives of this compound-4-carboxylic acid have been docked into the active sites of various protein targets, including those from Plasmodium falciparum (the parasite that causes malaria) and Mycobacterium tuberculosis. nih.govijcps.org The docking scores, which estimate the binding affinity, help in identifying promising lead compounds. For example, some 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives showed excellent docking scores against a malarial protein (PDB ID: 1CET). ijcps.org

Following docking, molecular dynamics simulations can be performed to study the stability of the ligand-protein complex over time. tandfonline.comvulcanchem.com These simulations provide insights into the dynamic behavior of the complex and can help refine the understanding of the binding mode and interactions. tandfonline.com For example, MD simulations have been used to evaluate the stability of complexes formed between quinoline derivatives and their target proteins. scispace.com

The table below summarizes some molecular docking results for this compound derivatives against different biological targets.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |

| This compound-4-carboxylic acid (3a) | Plasmodium falciparum LDH (1CET) | - | Hydrogen bond with ILE31 | ijcps.org |

| This compound-4-carboxylic acid derivative (3d) | Plasmodium falciparum LDH (1CET) | -8.29 | Five hydrogen bonds | ijcps.org |

| This compound-4-carboxylic acid derivative (3b) | Plasmodium falciparum LDH (1CET) | -8.03 | - | ijcps.org |

| This compound-4-carboxylic acid derivative (3g) | Tuberculosis protein (2X22) | -8.36 | Five hydrogen bonds | ijcps.org |

| This compound-4-carboxylic acid derivative (3b) | Tuberculosis protein (2X22) | -7.90 | Three hydrogen bonds | ijcps.org |

| 6-furanyl-2-arylquinoline (20f) | EGFR | - | - | tandfonline.com |

| 6-furanyl-2-arylquinoline (20f) | FAK | - | - | tandfonline.com |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Understanding the electronic characteristics of this compound is crucial for predicting its behavior in chemical reactions and biological systems.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. rjptonline.orgacs.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.org

For quinoline derivatives, FMO analysis is often performed using DFT calculations. rjptonline.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. The distribution of these orbitals across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. This information is valuable for predicting the outcomes of chemical reactions and for understanding how the molecule might interact with biological targets. rjptonline.org

The table below presents calculated quantum chemical parameters for a related quinoline derivative, (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, which provides an example of the data obtained from such analyses.

| Parameter | Value (eV) |

| HOMO Energy | -6.04 |

| LUMO Energy | -2.45 |

| Energy Gap (HOMO-LUMO) | 3.59 |

| Ionization Potential | 6.04 |

| Electron Affinity | 2.45 |

| Electronegativity | 4.24 |

| Chemical Potential | -4.24 |

| Hardness | 1.79 |

| Softness | 0.27 |

| Electrophilicity Index | 5.02 |

| Data derived from a computational study on a related quinoline derivative. rjptonline.org |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) surface mapping is a computational tool used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. dergipark.org.trresearchgate.net The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) susceptible to electrophilic attack, and blue representing electron-deficient areas (positive potential) prone to nucleophilic attack. dergipark.org.trmdpi.com

For furan (B31954) and quinoline derivatives, MEP analysis helps in identifying the active sites. dergipark.org.trnih.gov In general, the negative potential, shown in red, is often located over electronegative atoms like nitrogen and oxygen, which are susceptible to electrophilic attack. dergipark.org.trresearchgate.net Conversely, the positive potential, depicted in blue, is typically found around hydrogen atoms, indicating sites for nucleophilic attack. dergipark.org.trmdpi.com

In the context of molecules containing furan and quinoline rings, the nitrogen atom within the quinoline ring and the oxygen atom in the furan ring are generally expected to be electron-rich regions. dergipark.org.tr This makes them likely sites for interactions with electrophiles. The hydrogen atoms attached to the carbon framework, particularly on the phenyl and furan rings, would exhibit a positive potential, marking them as sites for potential nucleophilic interactions. dergipark.org.tr

In Silico Prediction Methodologies for Pharmacokinetic Parameters (e.g., ADMET Profiling)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial computational method in the early stages of drug discovery to predict the pharmacokinetic properties of a compound. nih.gov These predictions help in identifying candidates with favorable drug-like properties, thereby reducing the likelihood of late-stage failures. nih.govijcps.org

For derivatives of this compound, various in silico studies have been conducted to evaluate their ADMET properties. nih.govijcps.orgresearchgate.net These studies predict parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and potential toxicity. nih.govijcps.org

Generally, quinoline derivatives coupled with furan moieties are analyzed for their compliance with criteria like Lipinski's rule of five, which helps in forecasting oral bioavailability. ijcps.org Parameters such as topological polar surface area (TPSA) are also calculated, with values typically below 140 Ų being indicative of good oral bioavailability. ijcps.org

Studies on various this compound derivatives and related structures have shown that these compounds often exhibit good predicted intestinal absorption and cell permeability. nih.govijcps.org For instance, the percentage of absorption (%ABS) for some 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives was calculated to be between 82% and 91%. ijcps.org The predicted aqueous solubility and blood-brain barrier penetration are also key factors that are assessed to be within acceptable ranges for drug candidates. nih.govijcps.org

The following table summarizes predicted ADMET properties for a class of substituted this compound derivatives from a representative study.

| Compound | Molecular Weight ( g/mol ) | % Human Intestinal Absorption | BBB Penetration (logBB) | Caco-2 Permeability (nm/s) | Plasma Protein Binding (%) |

| 7a | 375.20 | >80 | Low | >70 | High |

| 7c | 390.79 | >80 | Low | >70 | High |

| 7h | 386.83 | >80 | Low | >70 | High |

| 7l | 458.29 | >80 | Low | >70 | High |

| 7m | 417.80 | >80 | Low | >70 | High |

Data adapted from a study on substituted 2-(1-furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline derivatives. The table presents a selection of compounds from the study to illustrate the typical range of predicted values. nih.gov

These in silico predictions are valuable for guiding the synthesis and further development of this compound derivatives as potential therapeutic agents. nih.govgrafiati.com

Advanced Research Applications and Structural Elaboration of 2 Furan 2 Yl Quinoline

Development as a Privileged Scaffold in Contemporary Medicinal Chemistry Research

The quinoline (B57606) ring system is a prominent structural framework in modern medicinal chemistry and drug development. nih.gov Recognized as a "privileged scaffold," quinoline and its derivatives are versatile bicyclic heterocycles with significant therapeutic potential, largely due to their ability to be recognized by various biological targets. nih.govresearchgate.net This characteristic has made them a focal point for the design and synthesis of novel potent derivatives with a wide spectrum of biological activities. nih.gov The functionalization of the quinoline moiety at its various positions is a key factor in the diverse pharmacological activities of its derivatives. frontiersin.orgnih.gov

Nitrogen-containing heterocycles, such as quinoline, are among the most significant bioactive chemical compounds found in both natural products and synthetic molecules. frontiersin.orgnih.gov The fusion of a benzene (B151609) ring and a pyridine (B92270) ring gives quinoline a unique electronic and structural character, making it an intriguing building block in drug design. frontiersin.org Similarly, the furan (B31954) ring is another heterocyclic system that serves as a precursor for a multitude of physiologically active compounds. nih.gov

The combination of these two important heterocyclic systems into the single molecular architecture of 2-(Furan-2-YL)quinoline creates a compound of significant interest for medicinal chemists. Research has been directed at synthesizing and exploring the biological and electrochemical properties of derivatives such as this compound-4-carboxylic acid. jchr.org The inherent bioactivity associated with both the quinoline and furan nuclei provides a strong rationale for developing this compound as a core structure for generating new therapeutic agents. One study successfully synthesized this compound-4-carboxylic acid using Isatin (B1672199) and 2-acetylfuran (B1664036), confirming its structure and investigating its antituberculosis activity. jchr.org The compound exhibited a promising minimum inhibitory concentration (MIC) when compared against standard agents, highlighting the potential of this scaffold. jchr.org

Rational Design of Derivatives for Targeted Molecular Interactions

Systematic Variation of Substitution Patterns on Quinoline and Furan Moieties

The rational design of bioactive molecules frequently involves the systematic modification of a core scaffold to optimize its interaction with a biological target. For the this compound framework, researchers have explored how varying the substitution patterns on both the quinoline and furan rings can modulate biological activity. These modifications can influence factors such as potency, selectivity, and pharmacokinetic properties.

One study synthesized a series of 2-furanylvinylquinoline derivatives and evaluated their antiproliferative activities against several cancer cell lines. nih.gov In this work, substitutions were introduced at various positions. For example, compound (E)-6-methoxy-3-(4-methoxyphenyl)-2-[2-(5-nitrofuran-2-yl)vinyl]quinoline (10c) was identified as having low cytotoxicity but potent anti-invasive and anti-metastatic activity in H1299 human lung cancer cells. nih.gov This derivative features a methoxy group at the C-6 position of the quinoline ring, a 4-methoxyphenyl group at the C-3 position, and a nitro group at the C-5 position of the furan ring, demonstrating how multiple substitutions can be combined to achieve a specific biological profile. nih.gov

Another investigation into 2-arylquinolines tested a series of C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines for their in vitro cytotoxicity against human cancer cell lines. rsc.org The results indicated that these derivatives displayed compelling and selective anticancer properties, with significant activity observed against HeLa (cervical carcinoma) and PC3 (prostate sarcoma) cell lines. rsc.org This highlights the importance of the substituent at the C-6 position of the quinoline ring in directing the cytotoxic effects of the molecule. rsc.org The structure-activity relationships derived from such studies are crucial for guiding the future design of more effective this compound-based therapeutic agents.

| Compound ID | Quinoline Substituent(s) | Furan Substituent(s) | Target Cell Line | Noted Activity | Source |

| 10c | 6-methoxy, 3-(4-methoxyphenyl) | 5-nitro (on a furanylvinyl moiety) | H1299 (Lung Cancer) | Inhibited migration and invasion | nih.gov |

| 11 | 6-substituted | None mentioned | PC3 (Prostate Cancer) | Good cytotoxicity (IC50 = 34.34 µM) | rsc.org |

| 12 | 6-substituted | None mentioned | PC3 (Prostate Cancer) | Good cytotoxicity (IC50 = 31.37 µM) | rsc.org |

| 13 | 6-substituted | None mentioned | HeLa (Cervical Cancer) | Selective cytotoxicity (IC50 = 8.3 µM) | rsc.org |

Hybridization with Other Bioactive Heterocyclic Systems for Enhanced Research Utility

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophoric units to create a new hybrid molecule with potentially enhanced affinity, improved activity, or a novel mechanism of action compared to the individual parent components. researchgate.net The this compound scaffold has been successfully utilized in this approach by coupling it with other bioactive heterocyclic systems.

A notable example is the hybridization of this compound with 1,2,4-triazole (B32235), another heterocyclic ring system known for a wide spectrum of biological activities. nih.govnih.gov Researchers designed and synthesized a series of novel furan C-2 quinoline and 1,2,4-triazole (FQT) coupled hybrids. nih.govnih.gov This was achieved by preparing a this compound-4-carbohydrazide intermediate, which was then reacted with substituted aldehydes and ammonium acetate to form the final hybrid molecules containing the 1,2,4-triazole ring at the C-4 position of the quinoline. nih.gov

The resulting hybrid compounds were evaluated for their cytotoxic activity against human cancer cell lines. nih.govnih.gov Several of the synthesized hybrids exhibited potent cytotoxic activity. nih.govnih.gov The structure-activity relationship study revealed that the nature of the substituent on the phenyl ring attached to the triazole moiety played a crucial role. nih.gov Specifically, the presence of a halogen group, such as chlorine or bromine, at the para position of the phenyl ring markedly enhanced the cytotoxic activity of the compounds. nih.gov This demonstrates the utility of molecular hybridization to not only combine pharmacophores but also to introduce new points for structural modification and optimization.

| Compound ID | Substituent on Phenyl Ring of Triazole | Cell Line (A375) IC50 (µg/ml) | Cell Line (MDA-MB 231) IC50 (µg/ml) | Source |

| 7a | 4-Bromo | 2.9 | 6.2 | nih.govnih.gov |

| 7b | 4-Chloro | 4.0 | 9.5 | nih.govnih.gov |

| 7c | 4-Fluoro | 7.8 | 11.3 | nih.govnih.gov |

| 7k | 4-Nitro | 5.1 | 7.3 | nih.govnih.gov |

Mechanistic Studies of Molecular Interactions

DNA Binding and Cleavage Mechanism Elucidation

In addition to enzyme inhibition, another important mechanism through which small molecules can exert biological effects is by direct interaction with DNA, leading to binding or cleavage. Research into this compound hybrids has provided direct evidence of their ability to induce DNA cleavage.

In a study focused on novel hybrids coupling this compound with 1,2,4-triazole, the synthesized molecules were investigated for their DNA cleavage capabilities. nih.govnih.gov Using agarose gel electrophoresis with λ-DNA, the study found that the hybrid molecules were able to completely cleave the DNA at a concentration of 100 µg, leaving no trace of DNA fragments in the gel. nih.govnih.gov This potent DNA cleaving activity suggests a mechanism that could contribute significantly to the observed cytotoxicity of these compounds against cancer cells.

Similarly, a related study on 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acids, which are structurally analogous to the furan-based counterparts, also reported significant DNA cleavage activity. researchgate.net The electrophoretic analysis confirmed the ability of these compounds to interact with and break down DNA. researchgate.net While the precise molecular mechanism—whether through oxidative damage, intercalation leading to conformational strain, or another pathway—requires further elucidation, these findings clearly establish DNA as a key molecular target for this class of compounds. The ability to damage genetic material is a well-established mechanism for many anticancer agents, positioning this compound derivatives as promising leads for the development of new chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。